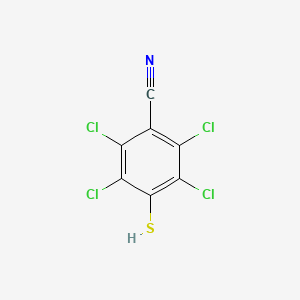![molecular formula C11H6FNOS B12878846 6-Fluoro-2-(furan-2-yl)benzo[d]thiazole](/img/structure/B12878846.png)
6-Fluoro-2-(furan-2-yl)benzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2-(furan-2-yl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole core substituted with a furan ring and a fluorine atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(furan-2-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with 2-furoyl chloride in the presence of a base, followed by fluorination using a suitable fluorinating agent such as N-fluorobenzenesulfonimide . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-2-(furan-2-yl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan or benzothiazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
6-Fluoro-2-(furan-2-yl)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Mécanisme D'action
The mechanism of action of 6-Fluoro-2-(furan-2-yl)benzo[d]thiazole involves its interaction with various molecular targets. For example, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it may interact with enzymes and proteins involved in cellular signaling pathways, thereby modulating their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: A parent compound with similar structural features but without the furan and fluorine substituents.
2-(Furan-2-yl)benzothiazole: Similar to the target compound but lacks the fluorine atom.
6-Fluorobenzothiazole: Contains the fluorine atom but lacks the furan ring.
Uniqueness
6-Fluoro-2-(furan-2-yl)benzo[d]thiazole is unique due to the presence of both the furan ring and the fluorine atom, which can enhance its biological activity and chemical reactivity compared to its analogs. The combination of these substituents can lead to improved pharmacokinetic properties and increased potency in various applications .
Propriétés
Formule moléculaire |
C11H6FNOS |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
6-fluoro-2-(furan-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H6FNOS/c12-7-3-4-8-10(6-7)15-11(13-8)9-2-1-5-14-9/h1-6H |
Clé InChI |
FUGFTNNWHUIFEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=NC3=C(S2)C=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ylthio)-1H-1,2,4-triazole](/img/structure/B12878768.png)
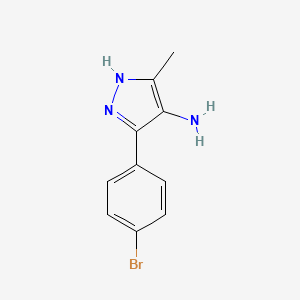
![2-Iodobenzo[d]oxazole-4-carbonitrile](/img/structure/B12878778.png)
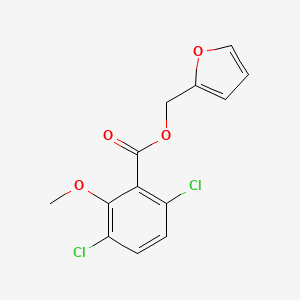
![(1R,2R)-2-((3AR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)cyclopentanol](/img/structure/B12878786.png)
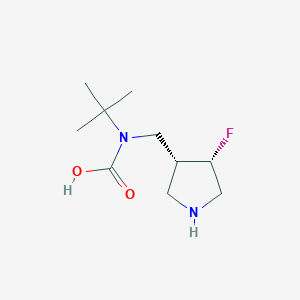
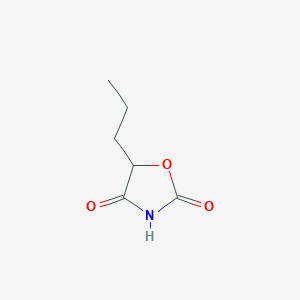
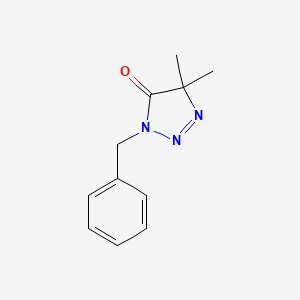
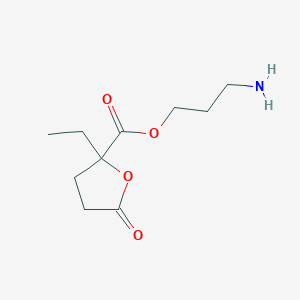
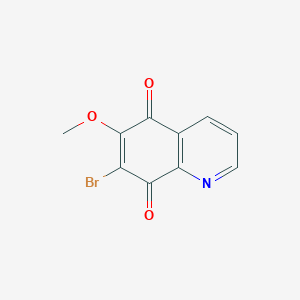
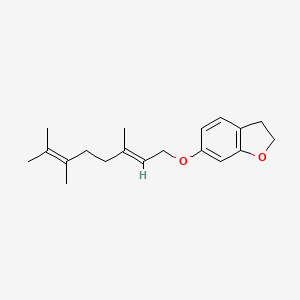
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B12878839.png)
![2-Bromodibenzo[b,d]furan-4-carbonitrile](/img/structure/B12878850.png)
